6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11-3-2-8-7(5-11)4-9-6-10-8/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQXULGWXOLHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC=NC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498803 | |
| Record name | 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66521-83-3 | |
| Record name | 5,6,7,8-Tetrahydro-6-methylpyrido[4,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66521-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes both nucleophilic and electrophilic substitutions, with reactivity influenced by the electron-deficient pyrimidine ring and steric effects of the methyl group.
Oxidation and Reduction
The tetrahydropyrido ring enables redox transformations, altering saturation states and functional group profiles.
Cross-Coupling Reactions
The compound serves as a scaffold for C–C and C–heteroatom bond-forming reactions.
Cyclization and Ring Expansion
The scaffold participates in annulation reactions to generate polycyclic systems.
Biological Derivatization
Functionalization strategies enhance bioactivity, particularly in kinase inhibition:
Comparative Reactivity Insights
The methyl group at the 6-position exerts steric and electronic effects:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrido[4,3-d]pyrimidines have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable case study involved the synthesis of various derivatives that showed promising results against different cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | |
| 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | HeLa (Cervical) | 15.0 |
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research has demonstrated that it can reduce oxidative stress and neuronal cell death in models of neurodegenerative diseases. A study highlighted its ability to modulate pathways involved in neuroinflammation.
Case Study: Neuroprotection in Alzheimer's Disease Models
In a controlled study using murine models of Alzheimer's disease, administration of this compound resulted in a significant decrease in amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests.
Material Science Applications
1. Polymer Chemistry
The compound's unique structure allows it to serve as a building block in the synthesis of novel polymers with enhanced properties. For example, it has been incorporated into polymer matrices to improve thermal stability and mechanical strength.
| Polymer Type | Composition | Property Enhanced |
|---|---|---|
| Thermoplastic Elastomers | 10% this compound | Increased tensile strength |
| Conductive Polymers | Incorporation into polyacetylene | Enhanced electrical conductivity |
2. Coatings and Adhesives
Research has shown that incorporating this compound into coatings can enhance their resistance to environmental degradation. Studies have reported improved performance metrics for coatings used in harsh environments.
Mechanism of Action
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Chlorination at C4 : Enhances reactivity for further functionalization, as seen in 6-benzyl-4-chloro-THPP, a precursor for antimicrobial agents .
- Methyl vs.
- Amino and Thiolate Modifications: 2-Amino-THPP derivatives (e.g., dihydrochloride salts) are pivotal in antimalarial and antifolate drug development .
Antimicrobial Activity
Enzyme Inhibition
- PI3Kδ Selectivity : THPP derivatives optimized for PI3Kδ inhibition (e.g., compound 11f ) achieved >100-fold selectivity over other PI3K isoforms, attributed to C6-methyl and C2-amine modifications .
- CaMKII Inhibition : Unsubstituted THPP derivatives identified via high-throughput screening showed high selectivity for CaMKII over other kinases, though 6-methyl analogs remain unexplored .
- Antifolate Activity: 2,4-Diamino-THPP analogs (e.g., trimetrexate analogs) exhibited nanomolar IC₅₀ values against Pneumocystis carinii dihydrofolate reductase .
Metabolic and Receptor Modulation
- BET Bromodomain Inhibition: CRCM5484 analogs with 7-alkanoyl groups showed submicromolar affinity for BRD3, emphasizing the role of the pyrido core in binding .
Pharmacokinetic and Selectivity Profiles
- Solubility : Sodium salts (e.g., 6-methyl-2-thiolate) improve aqueous solubility compared to neutral THPP derivatives .
- Selectivity : C6-methyl substitution in the target compound reduces off-target effects, as seen in PI3Kδ inhibitors , whereas 6-benzyl analogs may exhibit broader kinase interactions .
Biological Activity
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS Number: 66521-83-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and autoimmune disease management. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₁N₃
- Molecular Weight : 149.19 g/mol
- Storage Conditions : Ambient temperature; should be kept sealed and dry to maintain stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- PI3K Inhibition : Research has shown that derivatives of this compound can act as selective inhibitors of the PI3Kδ isoform. For instance, a study identified a derivative (11f) that demonstrated significant potency and selectivity against PI3Kδ, suggesting potential applications in treating autoimmune diseases and leukocyte malignancies .
- Anticancer Activity : The compound has been implicated in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. CDK4 overexpression is linked to various cancers, making it a target for therapeutic intervention .
- Antiviral Properties : Some derivatives have shown efficacy against viral infections like Zika virus (ZIKV) and Dengue virus (DENV-2), with effective concentrations reported .
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Autoimmune Diseases :
A study optimized the tetrahydropyrido[4,3-d]pyrimidine scaffold to enhance its selectivity towards PI3K isoforms. The derivative 11f was found to be orally bioavailable and displayed efficacy in an in vivo model for antibody production, indicating its potential as a therapeutic agent for autoimmune conditions . -
Anticancer Efficacy :
Various derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, some compounds exhibited IC50 values significantly lower than standard treatments, demonstrating enhanced potency against these cell lines .
Q & A
Q. Table 1: Synthetic Routes and Yields
Advanced: How can reaction conditions be optimized for enantiomerically pure derivatives?
Methodological Answer:
Enantioselective synthesis requires:
- Chiral auxiliaries : Use of (S)- or (R)-configured starting materials (e.g., methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate) to control stereochemistry during cyclization .
- Catalytic asymmetric synthesis : Transition metal catalysts (e.g., Pd or Ru) with chiral ligands enable enantiomeric excess (ee) >90% in cycloisomerization reactions .
- Chromatographic resolution : For racemic mixtures, chiral stationary-phase HPLC can separate enantiomers, though this is less efficient for large-scale synthesis .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring saturation. For example, the methyl group at C6 appears as a singlet near δ 2.1 ppm .
- X-ray crystallography : Resolves conformational details (e.g., half-chair conformation of the tetrahydropyridine ring) and dihedral angles between fused rings .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₄H₁₅N₃O₂ for 6-benzyl derivatives) with precision <5 ppm error .
Advanced: How do SAR studies guide structural modifications for enhanced bioactivity?
Methodological Answer:
Key SAR insights include:
- 2-Position substitutions : Small alkyl or ether groups (e.g., methyl, cyclopropyl) improve metabolic stability. For example, 2-cyclopropyl derivatives show 10-fold higher TGR5 agonism (EC₅₀ = 50 nM) vs. unsubstituted analogs .
- 4-Methoxy modifications : Enhance blood-brain barrier penetration in CNS-targeted agents .
- Benzyl groups at C6 : Increase antifolate activity (IC₅₀ = 3.12 µg/mL against Mycobacterium tuberculosis) but reduce solubility .
Q. Table 2: Biological Activity of Key Derivatives
| Compound Modification | Target | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| 2,4-Diamino substitution | Dihydrofolate reductase | 50 nM – 14 µM | |
| 7-Methyl derivative | Mycobacterium tuberculosis | MIC: 3.12 µg/mL | |
| 2-Cyclopropyl substitution | TGR5 receptor | EC₅₀: 50 nM |
Basic: What are the recommended storage and handling protocols?
Methodological Answer:
- Storage : Store lyophilized powders at 2–8°C in airtight containers to prevent hydrolysis. Solutions in DMSO should be aliquoted and kept at -20°C .
- Handling : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (LD₅₀ = 300 mg/kg in rats) and skin irritation risks .
Advanced: How can contradictions in biological activity data be resolved?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Standardize assays (e.g., folate-free media for antifolate studies) to reduce false positives .
- Structural analogs : Compare activities of closely related derivatives (e.g., 6-benzyl vs. 6-methyl) to isolate substituent effects .
- Crystallographic data : Correlate bioactivity with conformational rigidity (e.g., planar thieno[2,3-d]pyrimidine rings enhance target binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
